molecular formula C20H26FN5O6S B1240694 7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane

Cat. No. B1240694
M. Wt: 483.5 g/mol
InChI Key: YSDDJHJYIRAXLV-CWUUNJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gemifloxacin Mesylate is the mesylate salt form of gemifloxacin, a synthetic broad-spectrum fluoroquinolone with antibacterial activity. Gemifloxacin mesylate inhibits activities of DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and eventually bacterial growth. This fluoroquinolone exerts an enhanced spectrum of activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, in addition to its activity against gram-negative bacteria.

Scientific Research Applications

Antitumor Applications

The compound under investigation has shown potential in the field of antitumor agents. A study by Tsuzuki et al. (2004) found that derivatives of this compound, particularly the aminopyrrolidine derivatives at the C-7 position, exhibited potent cytotoxic activity against various murine and human tumor cell lines. They identified the trans-3-methoxy-4-methylaminopyrrolidinyl derivative as having significant cytotoxic activity in both in vitro and in vivo assays. This finding highlights the compound's potential as a clinically useful antitumor agent (Tsuzuki et al., 2004).

Degradation Product Analysis

In the study of gemifloxacin mesylate, a derivative of the compound was identified as a degradation product under alkaline conditions. This degradation product was formed by the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring, as reported by Paim et al. (2016). This research is crucial for understanding the compound's stability and degradation mechanisms, which is essential in drug development and quality control (Paim et al., 2016).

Synthesis and Structural Studies

A study by Zhang et al. (2019) focused on the synthesis of a related compound, showcasing its importance as an intermediate in the production of anticancer drugs. The optimized synthesis method and structural confirmation provided in this study are significant for the development of related pharmaceutical compounds (Zhang et al., 2019).

Antimicrobial Applications

Another study by Sriram et al. (2007) explored the antimycobacterial activities of derivatives of this compound. They synthesized and evaluated various derivatives for their in vitro and in vivo antimycobacterial potency against Mycobacterium tuberculosis and other strains. This research indicates the potential use of these derivatives as antimycobacterial agents (Sriram et al., 2007).

properties

Product Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane

Molecular Formula

C20H26FN5O6S

Molecular Weight

483.5 g/mol

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-λ6-sulfane

InChI

InChI=1S/C18H20FN5O4.C2H6O2S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H2,2H3,(H,3,4)/b22-14+;

InChI Key

YSDDJHJYIRAXLV-CWUUNJJBSA-N

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=C)(=O)O

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=C)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane
Reactant of Route 2
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane
Reactant of Route 3
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane
Reactant of Route 4
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane
Reactant of Route 5
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane
Reactant of Route 6
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane

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